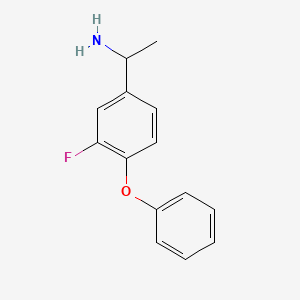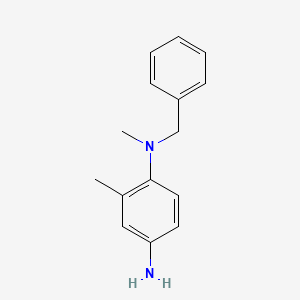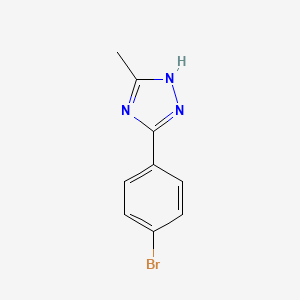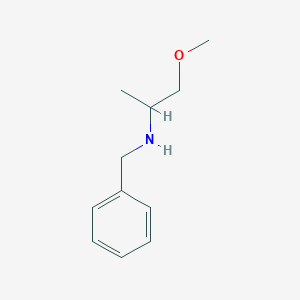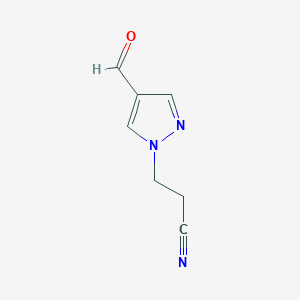
3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “3- [4-formyl-3- (4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile”, the InChI code is "1S/C14H13N3O2/c1-19-13-5-3-11 (4-6-13)14-12 (10-18)9-17 (16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For a similar compound, “3- [4-formyl-3- (4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile”, it is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
1. Antileishmanial and Antimalarial Applications
- Summary of Application : This compound is used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .
- Methods of Application : The compound was used to synthesize pyrazole derivatives (9–15), which were then evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results : Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047). The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Antimicrobial Applications
- Summary of Application : This compound is used in the synthesis of various hydrazone derivatives, which have shown potent antimicrobial activities .
- Methods of Application : The compound was used to synthesize various hydrazone derivatives, which were then tested for their ability to inhibit the growth of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii .
- Results : Several of these molecules are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL .
3. Analgesic and Anti-inflammatory Applications
- Summary of Application : Many pyrazole derivatives, including those synthesized from this compound, have been approved as analgesic and anti-inflammatory drugs .
- Methods of Application : The compound is used to synthesize various pyrazole derivatives, which are then tested for their ability to alleviate pain and reduce inflammation .
- Results : The results of these studies are proprietary to the pharmaceutical companies that conducted them, but the approval of these drugs indicates that they were found to be effective in their intended applications .
4. Antiviral and Antitumor Applications
- Summary of Application : Pyrazole derivatives synthesized from this compound have been approved as antiviral and antitumor drugs .
- Methods of Application : The compound is used to synthesize various pyrazole derivatives, which are then tested for their ability to inhibit the replication of viruses and the growth of tumors .
- Results : The results of these studies are proprietary to the pharmaceutical companies that conducted them, but the approval of these drugs indicates that they were found to be effective in their intended applications .
5. Synthesis of Other Chemical Compounds
- Summary of Application : This compound is used in the synthesis of other chemical compounds, including 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile .
- Methods of Application : The compound is used as a starting material in various chemical reactions to synthesize other compounds .
- Results : The results of these reactions depend on the specific conditions and reagents used .
6. Antipyretic Applications
- Summary of Application : Pyrazole derivatives synthesized from this compound have been approved as antipyretic (fever-reducing) drugs .
- Methods of Application : The compound is used to synthesize various pyrazole derivatives, which are then tested for their ability to reduce fever .
- Results : The results of these studies are proprietary to the pharmaceutical companies that conducted them, but the approval of these drugs indicates that they were found to be effective in their intended applications .
Eigenschaften
IUPAC Name |
3-(4-formylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAVMKREHIBQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655923 | |
| Record name | 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile | |
CAS RN |
1006518-87-1 | |
| Record name | 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)
![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)
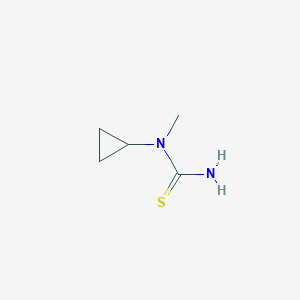
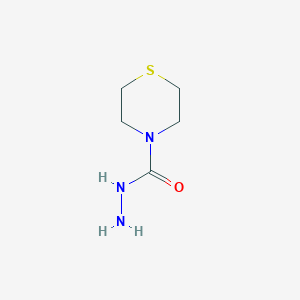
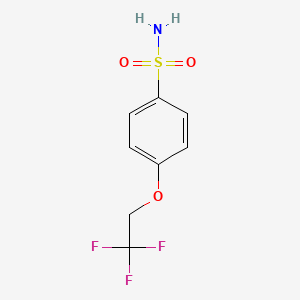
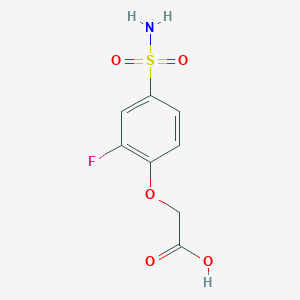
![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
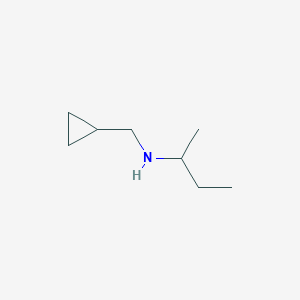
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
